The compound 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that belongs to a class of compounds known for their potential biological activities, particularly as inhibitors of various enzymes and receptors. This compound is notable for its structural features which include a triazatricyclo framework and multiple functional groups that may contribute to its pharmacological properties.
This compound has been referenced in various scientific and patent literature, particularly in the context of drug discovery and development. Notably, it has been identified as a potential Bruton tyrosine kinase inhibitor, which positions it as a candidate for therapeutic applications in oncology and autoimmune diseases .
The compound can be classified under the following categories:
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this exact compound are not detailed in the available literature, similar compounds have been synthesized using techniques such as:
The synthesis may require the use of protecting groups to manage reactive functional sites during the multi-step process. Additionally, purification techniques such as chromatography are often employed to isolate the desired product from by-products and unreacted materials.
The molecular structure of 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is characterized by:
The molecular formula can be expressed as , with a molecular weight of approximately 392.48 g/mol. The structural representation includes various stereocenters that may influence its biological interactions.
The compound's reactivity can be analyzed through its interactions with biological targets such as tyrosine kinases. Typical reactions include:
Kinetic studies would be essential to determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for this compound against specific targets.
The mechanism of action for 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide likely involves:
Studies suggest that such inhibitors can selectively target cancerous cells while sparing normal cells due to differences in signaling pathways activated in cancer .
The primary applications of this compound are in medicinal chemistry and drug development:
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2